3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde
Description
Properties
IUPAC Name |
3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-7-4-3-6(5-14)8(9(7)16-2)10(11,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGIIWJLAXZGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459845 | |
| Record name | 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138490-96-7 | |
| Record name | 3,4-dimethoxy-2-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction is conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120°C). A catalytic amount of copper(I) iodide (CuI) or copper powder facilitates the substitution, while excess sodium trifluoroacetate ensures complete conversion. The general reaction scheme is:
Key parameters influencing yield include:
-
Molar ratio : A 1:1.2 stoichiometry of the iodo precursor to sodium trifluoroacetate optimizes trifluoromethyl incorporation while minimizing side reactions.
-
Catalyst loading : 5–10 mol% CuI achieves >80% conversion, as higher amounts promote byproduct formation.
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Reaction time : 12–24 hours under reflux ensures complete substitution.
Characterization and Yield
The product is purified via silica-gel chromatography (eluent: petroleum ether/ethyl acetate, 10:1) and characterized by (DMSO-): δ 7.38 (1H, d, Hz), 7.30 (1H, d, Hz), 3.90 (3H, s), 3.82 (3H, s). Industrial-scale batches report yields of 85–90% with >98% purity.
Industrial-Scale Production and Cost Analysis
Commercial suppliers utilize the nucleophilic trifluoromethylation method due to its reliability and high yield. Pricing data reflects economies of scale:
| Manufacturer | Purity | Price (per gram) | Scale |
|---|---|---|---|
| TRC | 95% | $620 | 500 mg |
| Biosynth Carbosynth | 98% | $381 | 1 g |
| AK Scientific | 97% | $388 | 1 g |
Cost drivers include the price of sodium trifluoroacetate ($150–$200/kg) and copper catalysts ($50–$100/kg) .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Formation of 3,4-dimethoxy-2-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3,4-dimethoxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes by binding to active sites or altering the structure of biomolecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Reaction Yields
| Compound | Reaction Type | Catalyst | Yield |
|---|---|---|---|
| 4-(Difluoromethoxy)-3-methoxybenzaldehyde | Nucleophilic substitution | K₂CO₃ | 44% |
| 3,4-Dimethoxy-2-prenylbenzaldehyde | Suzuki coupling | Pd(PPh₃)₄ | 79% |
| (S)-3,4-Dimethoxy-2-naphthylbenzaldehyde | Atroposelective oxidation | (1S,3S)-1 catalyst | 55% |
Physicochemical Properties
| Property | This compound | 4-Hydroxy-3-(trifluoromethyl)benzaldehyde | 4-(Difluoromethoxy)-3-methoxybenzaldehyde |
|---|---|---|---|
| Molecular Weight | 234.17 g/mol | 196.12 g/mol | 188.13 g/mol |
| Log S (Solubility) | -2.5 (Predicted) | -1.8 | -1.3 |
| TPSA | 35.5 Ų | 37.3 Ų | 35.5 Ų |
| Bioavailability | Moderate | High | High |
Notes:
Biological Activity
3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features:
- Aldehyde Group (CHO) : Imparts reactivity and potential for further functionalization.
- Methoxy Groups (OCH₃) : Enhance water solubility and influence electronic properties.
- Trifluoromethyl Group (CF₃) : Increases lipophilicity and metabolic stability, facilitating membrane permeability.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Antimicrobial and Antifungal Activity : The compound has shown promise as an antimicrobial agent. The presence of the trifluoromethyl group enhances its ability to penetrate lipid membranes, making it effective against certain pathogens.
- Cancer Cell Line Inhibition : Preliminary studies suggest that derivatives of this compound can inhibit specific cancer cell lines. The mechanism may involve interference with cellular metabolic pathways or apoptosis induction.
- Enzyme Interactions : Interaction studies have revealed that this compound can bind to various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs.
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Trifluoromethylation Reactions : Utilizing reagents like sodium triflinate under controlled conditions to introduce the trifluoromethyl group.
- Aldol Condensation : Coupling reactions involving methoxy-substituted aromatic compounds to yield the desired aldehyde structure.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains; enhanced membrane permeability | |
| Antifungal | Demonstrated antifungal properties in preliminary tests | |
| Cancer Cell Inhibition | Inhibits proliferation of specific cancer cell lines | |
| Enzyme Interaction | Binds with cytochrome P450 enzymes affecting drug metabolism |
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. Results indicated a significant reduction in microbial growth at concentrations as low as 50 µg/mL, suggesting potential therapeutic applications in treating infections.
- Cancer Research : In vitro studies on breast cancer cell lines revealed that derivatives of this compound could reduce cell viability by up to 70% at a concentration of 25 µM. The study hypothesized that the compound induces apoptosis through mitochondrial pathways.
Q & A
Q. What are the optimal synthetic routes for preparing 3,4-Dimethoxy-2-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves nucleophilic trifluoromethylation of substituted benzaldehydes. For example, 3,4-dimethoxybenzaldehyde can react with trifluoromethyl iodide (CFI) in the presence of a base (e.g., KCO) under reflux conditions. Optimization includes:
- Catalyst selection : Copper(I) iodide or palladium catalysts enhance trifluoromethyl group incorporation .
- Solvent choice : Polar aprotic solvents like DMF improve reaction efficiency .
- Purification : Vacuum distillation or recrystallization from ethanol yields >90% purity .
Contradictions in yields (e.g., 70–95%) may arise from variations in substrate ratios or reaction time .
Q. How can spectroscopic techniques confirm the structure and purity of this compound?
- Methodological Answer :
- H NMR : The aldehyde proton appears as a singlet at δ 9.78–10.2 ppm. Methoxy groups resonate as singlets near δ 3.84–3.91 ppm, while trifluoromethyl substituents cause splitting in aromatic proton signals (e.g., δ 7.53 ppm for adjacent protons) .
- F NMR : A singlet near δ -60 ppm confirms the CF group .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?
- Methodological Answer : The trifluoromethyl group activates the benzaldehyde ring toward NAS by withdrawing electron density, stabilizing the transition state. Experimental strategies include:
- Kinetic studies : Compare reaction rates with non-fluorinated analogs using Hammett plots .
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity and transition-state energies .
Example: Substitution at the 2-position is favored due to meta-directing effects of methoxy groups .
Q. What strategies resolve contradictions in reported reaction yields for this compound?
- Methodological Answer : Discrepancies often stem from:
- Impurity in starting materials : Use HPLC or GC-MS to verify reagent purity .
- Oxygen sensitivity : Conduct reactions under inert atmosphere (argon/nitrogen) to prevent oxidation .
- Scale-dependent effects : Pilot small-scale reactions (<1 mmol) before scaling up, as exothermicity may reduce yields in bulk synthesis .
Cross-referencing protocols from independent studies (e.g., ) helps identify critical variables.
Q. What computational methods predict the compound’s behavior in catalytic processes or biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., cytochrome P450) or receptors. The trifluoromethyl group’s hydrophobicity enhances binding affinity in hydrophobic pockets .
- QSAR modeling : Correlate substituent effects (e.g., Hammett σ values) with biological activity data from assays .
- ADMET prediction : Tools like SwissADME estimate metabolic stability and toxicity, critical for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
